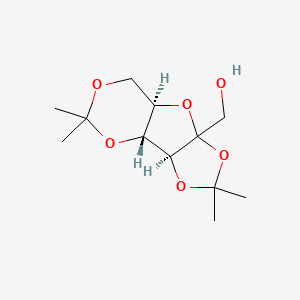![molecular formula C18H23N3O2 B587111 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine CAS No. 1246815-17-7](/img/structure/B587111.png)
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine
Vue d'ensemble
Description
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine is a complex organic compound that features a piperazine ring substituted with a methoxymethoxyphenyl group and a benzenamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine typically involves multiple steps:
Formation of the Methoxymethoxyphenyl Intermediate: This step involves the protection of a phenol group with a methoxymethyl group. The reaction is usually carried out using methoxymethyl chloride in the presence of a base such as sodium hydride.
Piperazine Substitution: The protected phenol is then reacted with piperazine to form the piperazinyl intermediate. This reaction often requires a solvent like dichloromethane and a catalyst such as triethylamine.
Formation of the Final Product: The piperazinyl intermediate is then coupled with a benzenamine derivative under conditions that may include the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions and purifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways within cells, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4: A deuterated analog used in research for its stability and distinct mass spectrometry profile.
4-[4-[4-(Methoxyphenyl)-1-piperazinyl]benzenamine: Lacks the methoxymethoxy group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the methoxymethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIVKZYOBGPWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-2-carboxaldehyde, 2-hydroxy- (9CI)](/img/new.no-structure.jpg)


![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)






